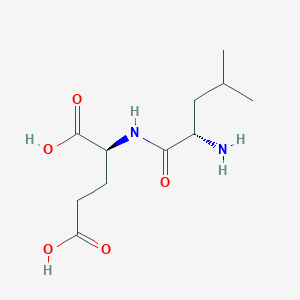
2-dodec-7-ynoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the pyran family and features a tetrahydro structure with a dodecynyloxy group attached to it.
Métodos De Preparación
Análisis De Reacciones Químicas
2-dodec-7-ynoxyoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
2-dodec-7-ynoxyoxane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various compounds, making it valuable for synthetic chemists.
Biology: The compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and analgesic effects suggest potential use in treating inflammatory conditions.
Industry: The compound’s versatility allows for its use in materials science and nanotechnology.
Mecanismo De Acción
The exact mechanism of action for 2-dodec-7-ynoxyoxane is not fully understood. it is believed to interact with cellular membranes, altering their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The compound has been shown to exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties.
Comparación Con Compuestos Similares
2-dodec-7-ynoxyoxane can be compared with other similar compounds, such as:
2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-: This compound has a similar structure but with a heptadecynyloxy group instead of a dodecynyloxy group.
2H-Pyran-2-ol, tetrahydro-: This compound features a hydroxyl group instead of a dodecynyloxy group. The uniqueness of this compound lies in its specific dodecynyloxy group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
16695-32-2 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-dodec-7-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2-4,7-16H2,1H3 |
Clave InChI |
GLOAELLLVHZEDW-UHFFFAOYSA-N |
SMILES |
CCCCC#CCCCCCCOC1CCCCO1 |
SMILES canónico |
CCCCC#CCCCCCCOC1CCCCO1 |
Key on ui other cas no. |
16695-32-2 |
Sinónimos |
2-(7-Dodecynyloxy)tetrahydro-2H-pyran |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)
![7,8,9,10-tetrahydrobenzo[a]pyren-10-ol](/img/structure/B99091.png)
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
